2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that features a benzodioxepin ring fused with a thienopyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. This is followed by the introduction of the thienopyrazole moiety via a series of condensation and cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin derivatives: These compounds share the benzodioxepin ring structure and may have similar chemical properties.
Thienopyrazole derivatives: These compounds contain the thienopyrazole moiety and may exhibit similar biological activities.
Uniqueness
The uniqueness of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. This combination of a benzodioxepin ring with a thienopyrazole moiety is relatively rare, making the compound a valuable subject for further research and development.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C17H19N3O3S/c1-20-17(12-9-24-10-13(12)19-20)18-16(21)8-11-3-4-14-15(7-11)23-6-2-5-22-14/h3-4,7H,2,5-6,8-10H2,1H3,(H,18,21) |
InChI Key |
HWWMWWRVGJWVCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.